![molecular formula C11H11N5 B1490165 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098069-95-3](/img/structure/B1490165.png)
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile (EPPA) is an organic compound belonging to the class of pyrazolones. It is a colorless solid that is soluble in organic solvents. EPPA is a versatile compound that has a wide range of applications in scientific research, including medicinal chemistry and biochemistry.
Scientific Research Applications
Green Synthesis Approaches
Researchers have developed green, solvent-free synthesis methods for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, showcasing the application of pyrazole derivatives in creating environmentally friendly synthetic routes. This work emphasizes the importance of solvent-free conditions in synthesizing these compounds, potentially including derivatives similar to 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile, highlighting its relevance in green chemistry (Al-Matar et al., 2010).
Novel Synthetic Pathways and Optical Properties
The synthesis and characterization of novel pyrazole derivatives, including their optical properties, have been extensively studied. These works illustrate the versatility of pyrazole chemistry for producing compounds with diverse structural and optical characteristics, potentially applicable to the study of 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile derivatives (Jiang et al., 2012).
Biological Property Exploration
The exploration of novel pyrazole-4-carbonitriles and 1-(pyrazol-4-yl)alkan-1-ones for potential biological properties showcases the chemical diversity and applicability of pyrazole derivatives in searching for biologically active compounds. This research demonstrates the broad potential of pyrazole derivatives, including 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile, in medicinal chemistry (Mcfadden & Huppatz, 1991).
Antibacterial and Antifungal Activities
The synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives and their evaluation as antibacterial agents illustrate the application of pyrazole derivatives in developing new antimicrobial agents. This research underscores the potential of pyrazole derivatives, including 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile, in addressing antibiotic resistance (Asif et al., 2021).
properties
IUPAC Name |
2-(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-2-16-9(3-4-12)7-10(15-16)11-8-13-5-6-14-11/h5-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIHXGISBVSVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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